3-Phenylbutyric acid

Descripción general

Descripción

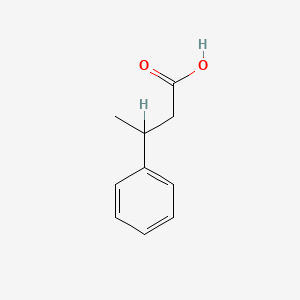

El ácido 3-fenilbutírico es un compuesto orgánico con la fórmula molecular C₁₀H₁₂O₂. Es un ácido monocarboxílico que es ácido butanoico sustituido por un grupo fenilo en la posición 3. Este compuesto también se conoce con otros nombres como ácido β-fenil-n-butírico y ácido bencenopropanoico, β-metil- .

Rutas sintéticas y condiciones de reacción:

Método de reducción: Un método involucra la reducción del ácido 3-benzoylamino propiónico a ácido 4-fenil-1-butanoico usando amalgama de zinc.

Reacción de Friedel-Crafts: Otro método involucra la reacción de Friedel-Crafts entre benceno y 4-bromo-1-butirato bajo condiciones ácidas de Lewis para obtener 4-fenil-1-butirato, que luego se hidroliza a ácido 4-fenil-1-butanoico.

Reacción catalítica: El benceno reacciona con la butirolactona bajo la catálisis del tricloroaluminio para producir ácido 4-fenil-1-butanoico.

Métodos de producción industrial: La producción industrial del ácido 3-fenilbutírico típicamente involucra la purificación del ácido fenilbutírico de grado industrial usando solventes alcohólicos y catalizadores. El ácido fenilbutírico purificado luego se hace reaccionar con reactivos de sodio para obtener fenilbutirato de sodio .

Tipos de reacciones:

Oxidación: El ácido 3-fenilbutírico puede sufrir reacciones de oxidación para formar varios metabolitos.

Reducción: Puede reducirse para formar diferentes derivados, como el ácido 4-fenil-1-butanoico.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en la posición bencílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utiliza amalgama de zinc y otros agentes reductores.

Sustitución: Se utilizan reactivos como la N-bromosuccinimida (NBS) para la bromación bencílica.

Productos principales:

Oxidación: Varios metabolitos oxidados.

Reducción: Ácido 4-fenil-1-butanoico.

Sustitución: Bromuros bencílicos y otros derivados sustituidos.

Mecanismo De Acción

El ácido 3-fenilbutírico ejerce sus efectos a través de varios mecanismos:

Barredora de amoníaco: Actúa como una barredora de amoníaco, ayudando a controlar los trastornos del ciclo de la urea.

Captador químico: Funciona como un captador químico, asistiendo en el plegamiento de proteínas y reduciendo el estrés celular.

Inhibidor de la desacetilasa de histonas: Inhibe las desacetilasas de histonas, lo que puede conducir al arresto del crecimiento y la apoptosis de las células cancerosas.

Compuestos similares:

- Ácido 4-fenilbutírico

- Ácido 2-fenilpropiónico

- Ácido fenilacético

- Ácido 3-fenilláctico

- Ácido α-metilhidrocinámico

Comparación: El ácido 3-fenilbutírico es único debido a su patrón de sustitución específico y su capacidad para actuar como una barredora de amoníaco y un inhibidor de la desacetilasa de histonas. Esto lo hace particularmente útil en aplicaciones médicas para tratar trastornos metabólicos y potenciales terapias contra el cáncer .

Análisis Bioquímico

Biochemical Properties

3-Phenylbutyric acid plays a significant role in biochemical reactions, particularly in the context of metabolic and cellular processes. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound is known to act as a histone deacetylase inhibitor, which affects gene expression by altering the acetylation status of histones . Additionally, it serves as a chemical chaperone, aiding in the proper folding of proteins and preventing misfolding and aggregation . These interactions highlight the compound’s multifaceted role in cellular biochemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the unfolded protein response (UPR) pathway, which is crucial for maintaining cellular homeostasis under stress conditions . It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Furthermore, this compound has been reported to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits histone deacetylases, leading to increased acetylation of histones and subsequent changes in gene expression . This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, this compound acts as a chemical chaperone, stabilizing protein conformation and preventing aggregation . It also facilitates the excretion of toxic ammonia by conjugating with glutamine to form phenylacetylglutamine, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its efficacy can diminish with prolonged exposure to light and air . Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, although some degradation may occur . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged modulation of gene expression and protein folding .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver and kidneys through beta-oxidation to form phenylacetate . Phenylacetate is then conjugated with glutamine to produce phenylacetylglutamine, which is excreted in the urine . This metabolic pathway highlights the compound’s role in detoxification processes, particularly in the context of ammonia excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolism . It is then distributed to other tissues, including the kidneys and brain . The presence of specific transporters facilitates the compound’s uptake and distribution, ensuring its availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Post-translational modifications, such as acetylation, can direct this compound to specific cellular compartments, enhancing its efficacy in modulating gene expression and protein folding . This subcellular localization is crucial for the compound’s role in maintaining cellular homeostasis and preventing disease progression.

Aplicaciones Científicas De Investigación

El ácido 3-fenilbutírico tiene varias aplicaciones en investigación científica:

Comparación Con Compuestos Similares

- 4-Phenylbutyric acid

- 2-Phenylpropionic acid

- Phenylacetic acid

- 3-Phenyllactic acid

- α-Methylhydrocinnamic acid

Comparison: 3-Phenylbutyric acid is unique due to its specific substitution pattern and its ability to act as an ammonia scavenger and histone deacetylase inhibitor. This makes it particularly useful in medical applications for treating metabolic disorders and potential cancer therapies .

Actividad Biológica

3-Phenylbutyric acid (3-PBA), also known as β-phenylbutyric acid, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of 3-PBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phenylpropanoic acid, characterized by a benzene ring attached to a butyric acid moiety. Its structure allows it to participate in various biochemical interactions, particularly as a histone deacetylase (HDAC) inhibitor.

The biological activities of 3-PBA can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : 3-PBA acts as an HDAC inhibitor, which modulates gene expression by altering chromatin structure. This mechanism is crucial for its effects on cancer cell growth and apoptosis .

- Chemical Chaperone Activity : It stabilizes misfolded proteins, facilitating their proper folding and transport to the cell surface. This property is particularly beneficial in diseases caused by protein misfolding, such as cystic fibrosis .

- Ammonia Scavenging : In metabolic disorders like urea cycle deficiencies, 3-PBA helps reduce elevated ammonia levels by promoting its excretion as phenylacetylglutamine .

Anti-Cancer Effects

Numerous studies have reported the anti-cancer properties of 3-PBA. It has been shown to induce growth arrest and apoptosis in various cancer cell lines:

- Mechanistic Insights : The compound's ability to inhibit HDACs leads to the reactivation of tumor suppressor genes and downregulation of oncogenes. This dual effect contributes to its potential as an anti-cancer agent .

- Case Studies : In a study involving breast cancer cells, treatment with 3-PBA resulted in significant reductions in cell viability and induced apoptosis through caspase activation .

Neurological Applications

3-PBA has been explored for its neuroprotective effects:

- Cognitive Improvement : In Tg2576 mice models of Alzheimer’s disease, long-term administration of 3-PBA prevented memory deficits by reducing amyloid-beta accumulation .

- Mechanism : The neuroprotective effects are attributed to its capacity to enhance mitochondrial function and reduce oxidative stress .

Therapeutic Applications

3-PBA has been investigated for various therapeutic uses:

| Condition | Mechanism | Outcome |

|---|---|---|

| Urea Cycle Disorders | Ammonia scavenging | Reduces plasma ammonia levels |

| Cystic Fibrosis | Chemical chaperone activity | Stabilizes CFTR protein |

| Cancer (various types) | HDAC inhibition, apoptosis induction | Growth arrest and increased apoptosis |

| Alzheimer’s Disease | Neuroprotection through mitochondrial support | Improved cognitive function |

Research Findings

Recent studies have highlighted the multifaceted roles of 3-PBA:

- Cancer Research : A review noted that 3-PBA could significantly inhibit the proliferation of colorectal cancer cells via HDAC inhibition and subsequent gene expression modulation .

- Metabolic Disorders : Research indicated that phenylbutyrate treatment in maple syrup urine disease (MSUD) patients led to improved enzyme activity related to branched-chain amino acid metabolism, highlighting its therapeutic potential in metabolic syndromes .

- Neuroprotection : In animal models, 3-PBA administration was associated with decreased markers of neuroinflammation and improved behavioral outcomes following neurotoxic insults .

Propiedades

IUPAC Name |

3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863421 | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4593-90-2, 772-17-8 | |

| Record name | 3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4593-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC67346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 - 37 °C | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3-Phenylbutyric acid is C10H12O2, and its molecular weight is 164.20 g/mol.

A: Yes, [] reports 13C NMR spectral assignments for this compound, providing valuable insights into its structure.

ANone: Yes, this compound possesses a chiral center, resulting in two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid.

A: Research on the bacterium Rhodococcus rhodochrous PB1 demonstrates enantioselective metabolism, with only the (R)-enantiomer supporting bacterial growth. [] Interestingly, the (S)-enantiomer undergoes cometabolic transformation in the presence of the (R)-enantiomer. [] This highlights the significance of chirality in biological systems and potential applications.

A: Studies using Pseudomonas sp. reveal two distinct degradation pathways for this compound. [] One involves initial oxidation of the benzene ring, leading to the formation of 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB) and its subsequent meta-cleavage product. [] The other pathway involves initial oxidation of the side chain. []

ANone: Research on Trichosporon asahii B1 biofilms identifies several metabolites during this compound degradation, including:

- Acetophenone []

- Benzoic acid []

- 2,3-Dihydroxybenzoic acid []

- β-Methylcinnamic acid []

- 2-Phenylpropionic acid []

- 5-Phenylhexanoic acid []

A: Several synthetic routes have been explored for this compound. One method utilizes the reaction of benzaldehyde and ethyl acetoacetate to obtain 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester, which is subsequently converted to this compound through a series of steps. []

A: Yes, enantioselective synthesis of (S,S)-2-Amino-3-phenylbutyric acid has been achieved. [] Additionally, lipase-catalyzed kinetic resolution has been explored for separating the enantiomers. [] One study successfully achieved the resolution of this compound using lipase from Burkholderia cepacia (Chirazyme L1). []

ANone: Research highlights the potential of this compound derivatives in various fields:

- Analgesics: Synthesis of 1-Phenyl-2-thiobarbituric acid derivatives, structurally related to this compound, has been investigated for potential analgesic activity. []

- Pesticides: Ar-todomatuic acid, a derivative of this compound, exhibits juvenile hormone activity and holds promise as a third-generation pesticide. []

ANone: Future research could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.